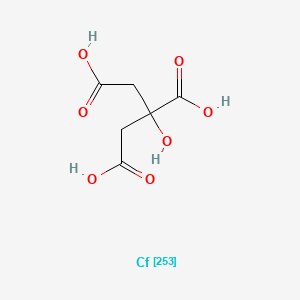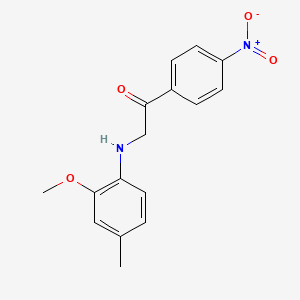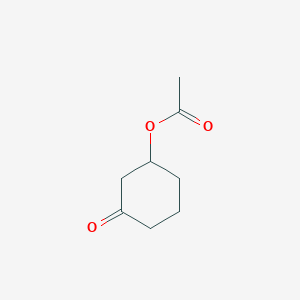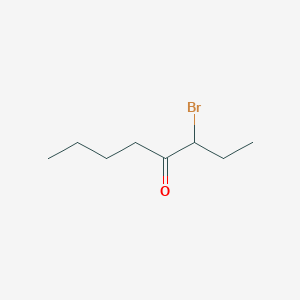
2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt is a complex compound that combines the properties of citric acid (2-Hydroxy-1,2,3-propanetricarboxylic acid) with the radioactive element californium-252
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt involves the reaction of citric acid with californium-252. The process typically requires careful handling due to the radioactive nature of californium-252. The reaction is carried out in a controlled environment to ensure safety and precision. The reaction conditions include maintaining a specific temperature and pH to facilitate the formation of the desired salt.
Industrial Production Methods
Industrial production of this compound is limited due to the scarcity and high cost of californium-252. when produced, it involves similar reaction conditions as the laboratory synthesis but on a larger scale. The process requires specialized equipment to handle the radioactive material safely and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of californium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation states of californium, while reduction may yield lower oxidation states. Substitution reactions can result in various derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt has several scientific research applications:
Chemistry: It is used in studies involving the behavior of radioactive elements and their interactions with organic compounds.
Biology: The compound can be used in radiolabeling experiments to trace biological pathways and processes.
Medicine: Its radioactive properties make it useful in certain types of cancer treatments, where targeted radiation is required.
Industry: The compound can be used in industrial applications that require precise radiation sources, such as in material analysis and quality control.
Wirkmechanismus
The mechanism by which 2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt exerts its effects involves the interaction of its radioactive component with molecular targets. Californium-252 emits neutrons, which can penetrate biological tissues and cause ionization. This ionization can damage cellular components, making the compound effective in applications like cancer treatment. The pathways involved include the disruption of DNA and other critical cellular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citric Acid: 2-Hydroxy-1,2,3-propanetricarboxylic acid itself is a common organic acid used in various applications.
Other Radioactive Salts: Compounds like americium-241 and plutonium-238 salts share similarities in their radioactive properties.
Uniqueness
The uniqueness of 2-Hydroxy-1,2,3-propanetricarboxylic acid californium-252Cf salt lies in its combination of citric acid’s chelating properties with the radioactive characteristics of californium-252. This dual functionality makes it valuable in specialized scientific and industrial applications.
Eigenschaften
CAS-Nummer |
55797-15-4 |
|---|---|
Molekularformel |
C6H8CfO7 |
Molekulargewicht |
445.21 g/mol |
IUPAC-Name |
californium-253;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.Cf/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/i;1+2 |
InChI-Schlüssel |
KMJLNPCMGHOAQS-NLQOEHMXSA-N |
Isomerische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[253Cf] |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)









![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)


